![molecular formula C18H24N2O2 B2394237 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide CAS No. 1098107-73-3](/img/structure/B2394237.png)
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide
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Description
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide, also known as CR845, is a synthetic compound that belongs to the kappa-opioid receptor agonist class of drugs. It was first synthesized in 2003 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivatives
Novel Derivative Synthesis : Aghekyan et al. (2009) developed a method using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine for the synthesis of novel derivatives including 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting the compound's flexibility in derivative creation (Aghekyan et al., 2009).
Acylation and Cyclization : Sharma et al. (2012) described a rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes, followed by intramolecular cyclization, demonstrating the compound's role in efficient synthesis of important building blocks (Sharma et al., 2012).
Electrophilic Cyclization : Mehta et al. (2012) focused on the electrophilic cyclization of 2-(1-alkynyl)benzamides, resulting in cyclic imidates, revealing the compound's utility in creating structurally complex molecules (Mehta et al., 2012).
Therapeutic Applications
Allosteric Modulation : Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, illustrating the compound's potential in developing therapeutics for neurological disorders (Mistry et al., 2015).
Antiproliferative Activity : Lu et al. (2021) synthesized a molecule with significant inhibitory activity against some cancer cell lines, showcasing the compound's application in cancer treatment (Lu et al., 2021).
Anticancer Derivatives : Gaber et al. (2021) aimed to produce derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, indicating the compound's relevance in oncology research (Gaber et al., 2021).
properties
IUPAC Name |
1-(3-cyclopentylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-3-7-13/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOUEEVDMJYWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide |
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